![molecular formula C10H16ClN3O B1432936 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1385696-48-9](/img/structure/B1432936.png)
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C10H16O1N3Cl1 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Scientific Research Applications
Pharmaceutical Research
The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in active pharmaceutical ingredients (APIs) with diverse therapeutic applications. For instance, compounds with this moiety have been used in medications for Duchenne muscular dystrophy and hypertension . Additionally, certain 1,2,4-oxadiazole derivatives are identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy .
Antimicrobial Agents
Oxadiazole derivatives exhibit significant potential as antimicrobial agents. Their activity against various pathogens makes them candidates for the development of new antimicrobial drugs, which is crucial given the rising concern over antibiotic resistance .
Anti-Trypanosomal Activity
Some oxadiazole compounds have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. Molecular docking studies followed by cytotoxicity and activity evaluations are part of this research application .
Organic Synthesis
The oxadiazole ring can undergo rearrangements into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. This property is exploited in organic synthesis to develop novel compounds and intermediates .
Energetic Materials
The structural features of oxadiazoles, including the presence of nitrogen and oxygen atoms, make them suitable for the development of energetic materials. These compounds are explored for their potential use in explosives and propellants .
Fluorescent Dyes and OLEDs
Due to their electronic properties, oxadiazoles are used in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical stimulation is valuable in the field of optoelectronics .
Sensors
Oxadiazole-based compounds are also employed in the design of sensors. Their sensitivity to various stimuli, such as pH changes or the presence of specific ions, is beneficial for environmental monitoring and diagnostics .
Insecticides
The unique chemical structure of oxadiazoles has been utilized in the development of insecticides. These compounds can target specific physiological pathways in insects, offering a way to control pest populations without harming other organisms .
Safety and Hazards
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7;/h7-8,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKSAWBCAXFZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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